molecular formula C14H12N2 B1607385 5-Methyl-3-phenyl-1H-indazole CAS No. 57614-16-1

5-Methyl-3-phenyl-1H-indazole

Cat. No.: B1607385
CAS No.: 57614-16-1
M. Wt: 208.26 g/mol
InChI Key: BKFJFOATAKURAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-phenyl-1H-indazole is a useful research compound. Its molecular formula is C14H12N2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antioxidant and Anticancer Activity : A study by Mphahlele et al. (2020) synthesized a series of 7-aryl- and 7-arylvinyl-5-bromo-3-methylindazoles, including 5-Bromo-3-methyl-7-phenyl-1H-indazole. These compounds exhibited significant to moderate α-glucosidase inhibition and antioxidant potential. Some of these compounds also demonstrated moderate to significant antigrowth effects against the breast MCF-7 cancer cell line, highlighting their potential as anticancer agents (Mphahlele et al., 2020).

  • Antibacterial Potential : A study by Khan et al. (2017) focused on the synthesis and evaluation of in vitro and in silico antibacterial potential of 4,5-dihydro-1H-indazoles. Among the synthesized compounds, some exhibited high antimicrobial activity against Salmonella typhimurium. This suggests the potential of indazole derivatives in antibacterial applications (Khan et al., 2017).

  • Antiproliferative Activity in Cancer Research : Research by Maggio et al. (2011) synthesized N-phenyl-1H-indazole-1-carboxamides and evaluated their antiproliferative activity against various cancer cell lines. One of the compounds was particularly effective against colon and melanoma cell lines, demonstrating the potential of indazole derivatives in cancer treatment (Maggio et al., 2011).

  • Antimicrobial Properties : A study by Saketi et al. (2021) investigated the in vitro antimicrobial properties of a series of N-methyl-3-aryl indazoles. Some compounds showed moderate to good in vitro antimicrobial activities against various bacterial and fungal strains. This highlights the relevance of indazole derivatives in developing antimicrobial agents (Saketi et al., 2021).

  • Applications in Corrosion Inhibition : A study by Yadav et al. (2013) explored the use of benzimidazole derivatives, which are structurally similar to indazoles, as corrosion inhibitors for mild steel in acidic solutions. This research suggests the potential application of indazole derivatives in materials science, particularly in corrosion inhibition (Yadav et al., 2013).

Properties

IUPAC Name

5-methyl-3-phenyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-7-8-13-12(9-10)14(16-15-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFJFOATAKURAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346212
Record name 5-Methyl-3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57614-16-1
Record name 5-Methyl-3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-methylphenyl phenyl ketone (2.0 g, 9.5 mmol) in HCl (45 mL of a 6M solution) at 0° C. was added sodium nitrite (NaNO2) (719 mg, 10.4 mmol) in water (2 mL). The reaction was stirred for 30 min when the homogeneous solution was added dropwise to a solution of SnCl2 (5.88, 26 mmol) in concentrated HCl (15 mL) at room temperature. The reaction was stirred for 30 min when it was filtered. The solid was then taken up in ethyl acetate (80 mL) and saturated sodium bicarbonate (80 mL). The suspension was then filtered and the ethyl acetate layer dried (Na2SO4) and concentrated to give the product (1.59 g, 80% yield). (1H NMR (DMSO-d6) δ 7.96 (d, 2H), 7.85 (br s, 1H), 7.54–7.46 (m, 3H), 7.39 (t, 1H), 7.24 (d, 1H), 2.45 (s, 3H); ES-MS (m/z) 209 [M+1]+.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
719 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
26 mmol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-3-phenyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Methyl-3-phenyl-1H-indazole
Reactant of Route 3
Reactant of Route 3
5-Methyl-3-phenyl-1H-indazole
Reactant of Route 4
Reactant of Route 4
5-Methyl-3-phenyl-1H-indazole
Reactant of Route 5
Reactant of Route 5
5-Methyl-3-phenyl-1H-indazole
Reactant of Route 6
Reactant of Route 6
5-Methyl-3-phenyl-1H-indazole
Customer
Q & A

Q1: How does 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32) interact with its target and what are the downstream effects?

A1: While the precise mechanism of action of FS-32 is still under investigation, research suggests it may exert its antidepressant effects through several pathways. [] FS-32 demonstrates anti-reserpine activity, suggesting an interaction with monoamine neurotransmission. [] Additionally, it exhibits catecholaminergic potentiation, indicating an enhancement of neurotransmitter activity. [] Unlike some tricyclic antidepressants, FS-32 shows a distinct pattern in norepinephrine potentiation tests, hinting at a potentially unique mode of action. [] Moreover, FS-32 inhibits norepinephrine uptake, albeit to a lesser extent than imipramine. [] Further research is needed to fully elucidate its primary targets and downstream effects.

Q2: What is known about the structure-activity relationship (SAR) of 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32)?

A2: The research highlights that both FS-32 and its N-desmethylated derivative, FS97, exhibit distinct pharmacological profiles. [] Notably, FS97 demonstrates a preference for inhibiting type B monoamine oxidase (MAO-B), an enzyme involved in neurotransmitter breakdown. [] This selectivity suggests that structural modifications to the FS-32 scaffold, specifically the N-desmethylation, can significantly influence its interaction with biological targets and potentially lead to distinct therapeutic applications. Further investigations exploring different structural modifications are necessary to fully understand the SAR of this class of compounds.

Q3: What preclinical studies have been conducted to assess the efficacy of 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32)?

A3: Preclinical studies in animal models demonstrate that FS-32 exhibits promising antidepressant-like effects. [] For instance, FS-32 effectively suppresses isolation-induced fighting behavior in animals without significantly affecting motor coordination, suggesting a potential for improved side effect profiles compared to some existing antidepressants. [] Additionally, FS-32 modulates the duration of afterdischarges elicited by electrical stimulation in specific brain regions, such as the amygdala and hippocampus, without inducing significant changes in brainwave activity. [] These findings further support the potential of FS-32 as a therapeutic agent for mood disorders.

Q4: How does 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32) compare to existing antidepressants like imipramine?

A4: While both FS-32 and imipramine demonstrate antidepressant-like effects, their pharmacological profiles differ in several key aspects. [] For instance, FS-32 exhibits a dose-dependent anti-reserpine effect, whereas imipramine shows a bell-shaped dose-response pattern. [] Furthermore, FS-32 appears to have a less pronounced peripheral anticholinergic action compared to imipramine, potentially leading to fewer side effects associated with this mechanism. [] These differences highlight the potential of FS-32 as a novel antidepressant with a unique pharmacological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.